molecular formula C31H36GeOSi B14506314 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol CAS No. 63247-81-4

4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol

Cat. No.: B14506314
CAS No.: 63247-81-4
M. Wt: 525.3 g/mol
InChI Key: IKGIFKDLVXUDPF-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol is a complex organic compound characterized by the presence of tert-butyl, trimethylgermyl, and triphenylsilyl groups attached to a phenol ring

Preparation Methods

The synthesis of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Phenol Core: The phenol core can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of tert-Butyl Group: The tert-butyl group is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of Trimethylgermyl Group: The trimethylgermyl group can be introduced through a Grignard reaction involving trimethylgermyl chloride and a suitable phenol derivative.

    Addition of Triphenylsilyl Group: The triphenylsilyl group is typically added using a silylation reaction with triphenylsilyl chloride and a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenol group, using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the tert-butyl, trimethylgermyl, and triphenylsilyl groups.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the bulky substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include:

    2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.

    4-tert-Butyl-2-(trimethylsilyl)phenol: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.

    2-tert-Butyl-4-hydroxyanisole: Another phenolic compound with antioxidant activity.

The uniqueness of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63247-81-4

Molecular Formula

C31H36GeOSi

Molecular Weight

525.3 g/mol

IUPAC Name

4-tert-butyl-2-trimethylgermyl-6-triphenylsilylphenol

InChI

InChI=1S/C31H36GeOSi/c1-31(2,3)24-22-28(32(4,5)6)30(33)29(23-24)34(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27/h7-23,33H,1-6H3

InChI Key

IKGIFKDLVXUDPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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